Uridine 5'-diphosphate-13C9 (dilithium)

Catalog No.
S12850622
CAS No.
M.F
C9H12Li2N2O12P2
M. Wt
425.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uridine 5'-diphosphate-13C9 (dilithium)

Product Name

Uridine 5'-diphosphate-13C9 (dilithium)

IUPAC Name

dilithium;[[(2R,4S,5R)-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate

Molecular Formula

C9H12Li2N2O12P2

Molecular Weight

425.0 g/mol

InChI

InChI=1S/C9H14N2O12P2.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;;

InChI Key

JUXAWRZUJHDAOE-LXQKCEQWSA-L

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O

Isomeric SMILES

[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O

Uridine 5'-diphosphate-13C9 (dilithium) is a stable isotope-labeled derivative of uridine 5'-diphosphate, specifically enhanced with carbon-13 isotopes. This compound plays a crucial role in various biochemical pathways, particularly as an agonist for the P2Y6 receptor, a G protein-coupled receptor involved in numerous physiological processes. The compound exhibits an effective concentration (EC50) of approximately 0.013 μM for the human P2Y6 receptor, indicating its potency in activating this receptor pathway .

  • Oxidation: Under specific conditions, the compound can be oxidized to form various derivatives of uridine 5'-diphosphate.
  • Reduction: Reduction reactions may modify either the uridine moiety or the diphosphate group.
  • Substitution: Nucleophilic substitution can occur at the phosphate groups or the uridine base.

Common reagents utilized in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve aqueous or organic solvents, controlled temperatures, and specific pH levels .

The primary biological activity of uridine 5'-diphosphate-13C9 (dilithium) is its role as an agonist for the P2Y6 receptor. Upon binding to this receptor, it initiates intracellular signaling cascades that influence various cellular functions, including immune responses and inflammation. The activation of phospholipase C leads to the production of inositol trisphosphate and diacylglycerol, which subsequently promote the release of intracellular calcium and activate protein kinase C .

The synthesis of uridine 5'-diphosphate-13C9 (dilithium) involves incorporating stable isotopes of carbon-13 into the uridine 5'-diphosphate molecule. While specific synthetic routes are proprietary and not publicly disclosed, general methods include:

  • Isotope-Labeled Precursors: Utilizing precursors that are already labeled with stable isotopes.
  • Standard Nucleotide Synthesis Techniques: Employing established methods for nucleotide synthesis.

In industrial settings, automated synthesizers are often used to produce this compound on a larger scale under controlled conditions to ensure high purity and consistency. Quality control measures such as nuclear magnetic resonance and mass spectrometry analysis are routinely applied .

Uridine 5'-diphosphate-13C9 (dilithium) is primarily utilized in scientific research due to its unique labeling with stable isotopes. Its applications include:

  • Biochemical Research: Investigating metabolic pathways and receptor interactions.
  • Pharmacological Studies: Understanding drug-receptor dynamics and pharmacodynamics.
  • Isotope Labeling Studies: Tracking metabolic processes in various biological systems.

Due to its specificity as a P2Y6 receptor agonist, it is particularly valuable in studies related to immune response mechanisms .

Studies involving uridine 5'-diphosphate-13C9 (dilithium) focus on its interactions with the P2Y6 receptor and other cellular components. These studies often employ techniques such as:

  • Binding Assays: To determine affinity and efficacy at the P2Y6 receptor.
  • Signal Transduction Analysis: To assess downstream effects on intracellular signaling pathways.

Such interaction studies contribute to a deeper understanding of how this compound influences cellular behavior and its potential therapeutic implications .

Uridine 5'-diphosphate-13C9 (dilithium) shares similarities with several other nucleotide derivatives but stands out due to its specific isotope labeling and unique receptor activity. Here are some comparable compounds:

Compound NameStructure/PropertiesUnique Features
Uridine 5'-monophosphateA nucleotide monophosphate involved in RNA synthesisLacks diphosphate group
Cytidine 5'-diphosphateA pyrimidine nucleotide similar in structureDifferent base (cytidine)
Adenosine 5'-triphosphateA key energy carrier in cellsContains three phosphate groups
Guanosine 5'-triphosphateAnother important energy moleculeSimilar role to adenosine triphosphate

The uniqueness of uridine 5'-diphosphate-13C9 (dilithium) lies in its stable isotope labeling with carbon-13, which allows for precise tracking in metabolic studies, as well as its potent action on the P2Y6 receptor, distinguishing it from other nucleotides that do not possess these specific features .

Structural Characteristics and Isotopic Composition

Uridine 5'-diphosphate-13C9 (dilithium) consists of a uridine moiety linked to a diphosphate group, with nine carbon atoms replaced by carbon-13 isotopes. The molecular formula is ¹³C₉H₁₂Li₂N₂O₁₂P₂, differing from natural uridine diphosphate (C₉H₁₄N₂O₁₂P₂) by isotopic substitution and lithium counterions. The ¹³C atoms are strategically incorporated into the pyrimidine ring and ribose sugar, as illustrated below:

Table 1: Isotopic Distribution in Uridine 5'-Diphosphate-13C9

ComponentNatural Abundance (¹²C)Labeled Form (¹³C)
Pyrimidine Ring5 positions5 positions
Ribose Sugar4 positions4 positions
Phosphate Groups00

This labeling pattern preserves the compound’s biochemical functionality while introducing detectable isotopic signatures for mass spectrometry and nuclear magnetic resonance (NMR) applications.

Synthesis and Labeling Techniques

The synthesis of uridine 5'-diphosphate-13C9 involves three key stages:

  • Isotope Incorporation: ¹³C-enriched precursors like ¹³C-formic acid and ¹³C-potassium cyanide are used to synthesize the uridine base and ribose sugar through nucleophilic substitution and glycosylation reactions.
  • Phosphorylation: The labeled uridine undergoes sequential phosphorylation using ATP-dependent kinases to form the diphosphate group.
  • Salt Formation: Lithium counterions are introduced via ion exchange chromatography to enhance stability and solubility.

Industrial-scale production employs automated solid-phase synthesizers with >98% isotopic purity, verified through liquid chromatography–mass spectrometry (LC-MS).

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

425.0487482 g/mol

Monoisotopic Mass

425.0487482 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

Explore Compound Types